molecular formula C21H24ClN3O2 B277851 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide

Cat. No. B277851
M. Wt: 385.9 g/mol
InChI Key: PAZIDTWKSIESTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide, also known as MLN8054, is a small-molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division. It is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide inhibits Aurora A kinase by binding to the ATP-binding pocket of the enzyme. This results in the inhibition of Aurora A kinase activity, which leads to defects in mitotic spindle assembly and chromosome segregation. This ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits tumor growth in preclinical models of cancer. In addition, it has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and gemcitabine.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide is that it is a highly specific inhibitor of Aurora A kinase, which reduces the likelihood of off-target effects. However, one limitation of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide is that it has poor solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide. One direction is to investigate its efficacy in combination with other anticancer agents in clinical trials. Another direction is to develop more potent and soluble analogs of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide. Finally, the role of Aurora A kinase in other cellular processes, such as DNA damage repair and autophagy, should be further explored.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide involves several steps. The first step is the preparation of 3-chloro-4-nitroaniline, which is then reacted with 2-methylbenzoic acid to form N-(3-chloro-4-nitrophenyl)-2-methylbenzamide. This intermediate is then reduced to N-(3-chloro-4-aminophenyl)-2-methylbenzamide, which is subsequently acylated with propionic anhydride to form N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide.

Scientific Research Applications

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and gemcitabine.

properties

Product Name

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H24ClN3O2/c1-3-20(26)25-12-10-24(11-13-25)19-9-8-16(14-18(19)22)23-21(27)17-7-5-4-6-15(17)2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27)

InChI Key

PAZIDTWKSIESTD-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)Cl

Origin of Product

United States

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